Target Engagement Profile Divergence: STAT3 vs. BACE/GSK3β/AChE Multi-Target Design
The target compound is explicitly designed as a multi-target directed ligand (MTDL) with affinity for BACE, GSK3β, and AChE, three validated targets in Alzheimer's disease pathology . In contrast, the structurally closest thiazolo[3,2-a]pyrimidine-6-carboxamide comparator with publicly available quantitative binding data—BDBM37218 (5-oxo-N-(4-phenoxyphenyl)-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide)—is a STAT3 inhibitor with an IC50 of 1613 nM [1]. This represents a complete target-class shift (neurodegeneration vs. oncology/inflammation) driven solely by the N-benzyl substitution pattern.
| Evidence Dimension | Primary pharmacological target(s) |
|---|---|
| Target Compound Data | BACE, GSK3β, AChE (MTDL design); specific Ki/IC50 values not publicly disclosed |
| Comparator Or Baseline | STAT3 (BDBM37218; 5-oxo-N-(4-phenoxyphenyl) analog); IC50 = 1613 nM in cell-based STAT3 inhibition assay |
| Quantified Difference | Complete target-class shift |
| Conditions | Target compound: MTDL design rationale. Comparator: dose-response cell-based STAT3 inhibition assay (PubChem BioAssay AID 1399, 2008). |
Why This Matters
Procurement for Alzheimer's-focused screening campaigns requires this specific N-(4-methoxybenzyl) substitution; any other N-substituted analog will direct activity toward an entirely different target class and invalidate the experimental model.
- [1] BindingDB. BDBM37218. STAT3 inhibition IC50 = 1613 nM. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/Summary_ki.jsp?entryid=4068 View Source
